Tadalafil 3-methyl-4-glucuronide catechol
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Tadalafil 3-Methyl-4-Glucuronide Catechol involve the glucuronidation of Tadalafil. This process typically requires the presence of glucuronic acid and specific enzymes that facilitate the conjugation reaction
Chemical Reactions Analysis
Tadalafil 3-Methyl-4-Glucuronide Catechol undergoes various chemical reactions, including:
Oxidation: This reaction can occur in the presence of oxidizing agents, leading to the formation of oxidized metabolites.
Reduction: Reduction reactions may involve reducing agents that convert the compound into its reduced forms.
Substitution: Substitution reactions can occur under specific conditions, where functional groups in the compound are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Tadalafil 3-Methyl-4-Glucuronide Catechol has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving the metabolism of Tadalafil.
Biology: Researchers study its effects on various biological pathways and its interactions with enzymes.
Medicine: It is investigated for its potential therapeutic effects and its role in the pharmacokinetics of Tadalafil.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Tadalafil 3-Methyl-4-Glucuronide Catechol involves its interaction with specific enzymes and molecular targets. It is known to inhibit the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow .
Comparison with Similar Compounds
Tadalafil 3-Methyl-4-Glucuronide Catechol can be compared with other similar compounds, such as:
Tadalafil: The parent compound, used to treat erectile dysfunction and pulmonary arterial hypertension.
Vardenafil: A PDE5 inhibitor similar to Tadalafil and Sildenafil.
The uniqueness of this compound lies in its specific glucuronidation, which affects its pharmacokinetics and metabolism compared to its parent compound and other similar PDE5 inhibitors.
Properties
CAS No. |
378788-18-2 |
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Molecular Formula |
C28H29N3O10 |
Molecular Weight |
567.5 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-methoxy-4-[(2R,8R)-6-methyl-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-2-yl]phenoxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C28H29N3O10/c1-30-11-19(32)31-16(26(30)36)10-14-13-5-3-4-6-15(13)29-20(14)21(31)12-7-8-17(18(9-12)39-2)40-28-24(35)22(33)23(34)25(41-28)27(37)38/h3-9,16,21-25,28-29,33-35H,10-11H2,1-2H3,(H,37,38)/t16-,21-,22+,23+,24-,25+,28-/m1/s1 |
InChI Key |
DUTMSQQLIFZLLD-WAWVEDAYSA-N |
Isomeric SMILES |
CN1CC(=O)N2[C@@H](C1=O)CC3=C([C@H]2C4=CC(=C(C=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)OC)NC6=CC=CC=C36 |
Canonical SMILES |
CN1CC(=O)N2C(C1=O)CC3=C(C2C4=CC(=C(C=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)OC)NC6=CC=CC=C36 |
Origin of Product |
United States |
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